molecular formula C13H16BrClO B1293241 1-(3-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 898766-98-8

1-(3-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No.: B1293241
CAS No.: 898766-98-8
M. Wt: 303.62 g/mol
InChI Key: ZMPUTIHPKDRYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-7-chloro-1-oxoheptane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom, and a ketone group within a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-7-chloro-1-oxoheptane typically involves the following steps:

    Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the meta position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.

    Formation of Heptane Chain: The next step involves the formation of the heptane chain with a ketone group. This can be achieved through a series of reactions, including the use of Grignard reagents and subsequent oxidation to introduce the ketone functionality.

    Chlorination: The final step involves the chlorination of the heptane chain to introduce the chlorine atom at the desired position. This can be achieved using thionyl chloride or other chlorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

    Substitution Products: New derivatives with different substituents on the phenyl ring or heptane chain.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-7-chloro-1-oxoheptane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, as well as the ketone group, play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

    1-(3-Bromophenyl)-7-chloro-1-oxohexane: Similar structure but with a shorter heptane chain.

    1-(3-Bromophenyl)-7-chloro-1-oxooctane: Similar structure but with a longer heptane chain.

    1-(3-Bromophenyl)-7-fluoro-1-oxoheptane: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 1-(3-Bromophenyl)-7-chloro-1-oxoheptane is unique due to the specific combination of bromine, chlorine, and ketone functionalities within a heptane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUTIHPKDRYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642207
Record name 1-(3-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-98-8
Record name 1-(3-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.